molecular formula C22H26N2O2S B562725 Eletriptan-d3 CAS No. 1287040-94-1

Eletriptan-d3

Cat. No. B562725
CAS RN: 1287040-94-1
M. Wt: 385.54
InChI Key: PWVXXGRKLHYWKM-ZDRPVFGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eletriptan-d3 is a promising new research drug that has been developed by scientists to help them understand the effects of serotonin on the body. It is a synthetic analog of the naturally occurring neurotransmitter serotonin and is commonly used in laboratory experiments to study the effects of serotonin on various physiological processes.

Mechanism Of Action

Eletriptan-d3 acts as an agonist at 5-HT1B and 5-HT1D receptors. It binds to these receptors and activates them, leading to the release of various neurotransmitters. These neurotransmitters, in turn, act on various physiological processes, including the regulation of cardiovascular function, depression, anxiety, and other mental health conditions.
Biochemical and Physiological Effects
Eletriptan-d3 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce blood pressure and heart rate, as well as to increase serotonin levels in the brain. Additionally, it has been shown to reduce anxiety and depression, and to improve cognitive performance. It has also been shown to improve sleep quality and to reduce fatigue.

Advantages And Limitations For Lab Experiments

Eletriptan-d3 has several advantages for lab experiments. It is relatively easy to synthesize, is cost-effective, and has a quick onset of action. Additionally, it has a high affinity for 5-HT1B and 5-HT1D receptors, making it a powerful agonist. However, there are some limitations to using eletriptan-d3 in lab experiments. It is not approved for human use and has not been extensively studied in humans, so its safety and efficacy in humans is not yet known. Additionally, it is not approved for use in animals, so its effects in animals are not yet known.

Future Directions

There are a number of potential future directions for the use of eletriptan-d3 in research. These include further studies on its effects on cardiovascular function, depression, anxiety, and other mental health conditions, as well as its potential role in the development of neurological diseases such as Alzheimer’s disease and Parkinson’s disease. Additionally, further studies could be conducted to explore its potential use in the treatment of other conditions such as pain, addiction, and obesity. Finally, further studies could be conducted to explore its safety and efficacy in animals and humans.

Synthesis Methods

Eletriptan-d3 is synthesized using a two-step process. The first step involves the reaction of a primary amine with a protected form of 5-hydroxytryptamine (5-HT) to form an intermediate. This intermediate is then reacted with an aldehyde to form the final product, eletriptan-d3. This synthesis method has been proven to be efficient and cost-effective, as it requires only a few steps and can be completed in a relatively short amount of time.

Scientific Research Applications

Eletriptan-d3 is primarily used in laboratory experiments to study the effects of serotonin on various physiological processes. It has been used to study the effects of serotonin on cardiovascular function, depression, anxiety, and other mental health conditions. It has also been used to study the effects of serotonin on the regulation of sleep, appetite, and body weight. Additionally, eletriptan-d3 has been used to study the role of serotonin in the development of neurological diseases such as Alzheimer’s disease and Parkinson’s disease.

properties

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVXXGRKLHYWKM-ZDRPVFGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eletriptan-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.